BenchChemオンラインストアへようこそ!

1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (CAS 1775382-25-6) is a fully synthetic small molecule (C18H22N2O4, MW 330.38) belonging to the 4-aryl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione class. Structurally, it features a fused furo[3,4-d]pyrimidine core bearing an ortho-methoxyphenyl substituent at C4 and an isopentyl (3-methylbutyl) chain at N1.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 1775382-25-6
Cat. No. B2678989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
CAS1775382-25-6
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC(C)CCN1C2=C(C(NC1=O)C3=CC=CC=C3OC)C(=O)OC2
InChIInChI=1S/C18H22N2O4/c1-11(2)8-9-20-13-10-24-17(21)15(13)16(19-18(20)22)12-6-4-5-7-14(12)23-3/h4-7,11,16H,8-10H2,1-3H3,(H,19,22)
InChIKeyXPWMSTARUQBIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (CAS 1775382-25-6): Scaffold Identity and Procurement Context


1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (CAS 1775382-25-6) is a fully synthetic small molecule (C18H22N2O4, MW 330.38) belonging to the 4-aryl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione class. Structurally, it features a fused furo[3,4-d]pyrimidine core bearing an ortho-methoxyphenyl substituent at C4 and an isopentyl (3-methylbutyl) chain at N1 . This scaffold is accessible via Biginelli-based cyclization strategies followed by PIFA-mediated intramolecular allylic oxycarbonylation, as demonstrated for closely related 4-aryl-furo[3,4-d]pyrimidine-2,5-diones [1]. The compound is primarily offered by research chemical suppliers in milligram-to-gram quantities for exploratory pharmacology and medicinal chemistry campaigns.

Why 1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione Cannot Be Replaced by Generic In-Class Analogs


Within the 4-aryl-dihydrofuro[3,4-d]pyrimidine-2,5-dione class, three structural variables dictate pharmacological and physicochemical outcomes: (i) the nature and position of the aryl substituent at C4, (ii) the N1 alkyl chain length and branching, and (iii) the N3 substitution. Even seemingly minor changes—such as relocating the methoxy group from the ortho to the para position (cf. CAS 2108718-16-5) or replacing the branched isopentyl chain with a linear n-butyl group—can alter logP, aqueous solubility, metabolic stability, and target binding conformation [1]. In related dihydrofuro[3,4-d]pyrimidine series evaluated as HIV‑1 NNRTIs, substituent identity at the aryl position produced EC₅₀ differences exceeding 10-fold among direct analogs [2]. Consequently, generic substitution without matched-pair comparative data risks selecting a compound with divergent biological, pharmacokinetic, or physicochemical behavior, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (CAS 1775382-25-6)


Regioisomeric Methoxy Position: Ortho vs. Para Substitution Differentiates Physicochemical Properties

The target compound bears a 2-methoxyphenyl (ortho) group at C4, distinguishing it from its commercially available para-methoxy regioisomer, 4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione (CAS 2108718-16-5). Computational predictions indicate that the ortho-methoxy orientation alters both logP and aqueous solubility relative to the para isomer due to intramolecular hydrogen-bonding capacity and differential molecular shape [1]. Although head-to-head experimental comparison data are not available, in analogous dihydrofuro[3,4-d]pyrimidine series, positional isomerism of aryl substituents has been shown to modulate target binding and cellular potency by more than 5-fold [2].

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

N1-Alkyl Chain Branching: Isopentyl vs. n-Butyl Differentiates Lipophilicity and Predicted Metabolic Stability

The isopentyl (3-methylbutyl) substituent at N1 distinguishes the target compound from its closest commercially catalogued analog, 1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione. Increased branching in the alkyl chain raises the number of sp³-hybridized carbons and reduces conformational flexibility, which can affect metabolic stability and oral bioavailability. In the structurally related dihydrofuro[3,4-d]pyrimidine NNRTI series, the nature of the N1 substituent contributed to oral bioavailability differences exceeding 2-fold and half-life variations from 0.88 h to 11.1 h [1]. No direct experimental comparison between the isopentyl and n-butyl derivatives is available in the peer-reviewed literature.

Drug Metabolism Pharmacokinetics ADME Prediction

Synthetic Accessibility via PIFA-Mediated Cyclization: A Demonstrated Route for the Scaffold

The furo[3,4-d]pyrimidine-2,5-dione scaffold is accessible through Biginelli multicomponent condensation followed by PIFA [phenyliodine(III) bis(trifluoroacetate)]-mediated intramolecular allylic oxycarbonylation, as validated for derivatives including 1,3-diethyl-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5-dione [1]. This metal-free methodology contrasts with alternative synthetic routes to furo[3,4-d]pyrimidine-2,4-diones (vasodilator series), which rely on Curtius rearrangement of furan-carboxylic acid precursors [2]. The target compound's 2-methoxyphenyl and isopentyl substituents are compatible with this Biginelli-PIFA sequence, suggesting a tractable synthetic entry distinct from the 2,4-dione cardiovascular series.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Scaffold Distinction from Dihydrofuro[3,4-d]pyrimidine HIV‑1 NNRTIs: Different Substitution Pattern and Pharmacological Profile

The target compound's 4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione core differs fundamentally from the dihydrofuro[3,4-d]pyrimidine scaffold in the HIV‑1 NNRTI series (e.g., compounds 13c2, 13c4, 14b, 16c) described by Kang et al. [1][2]. The NNRTI series features a 4-substituted pyrimidine connected via a nitrogen-containing linker to an aryl-sulfonamide/carboxamide group, whereas the target compound has a directly attached 4-(2-methoxyphenyl) substituent and a 2,5-dione system. The NNRTI lead compounds achieved EC₅₀ values of 0.9–8.4 nM against HIV‑1 mutant strains with oral bioavailability up to 31% [1], while the 2,5-dione series has been explored for anti-inflammatory and kinase-inhibitory activities [3]. Direct pharmacological comparison between these distinct scaffolds is not available.

Antiviral Research Scaffold Hopping Kinase Inhibition

Recommended Application Scenarios for 1-Isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione Based on Available Evidence


Medicinal Chemistry SAR Exploration of Ortho-Methoxy Aryl furo[3,4-d]pyrimidine-2,5-diones

The ortho-methoxyphenyl substituent at C4 provides a distinct hydrogen-bonding and steric environment versus para-substituted analogs. This compound is suitable as a key member of a matched-pair SAR matrix investigating how methoxy positional isomerism affects target binding, solubility, and metabolic stability in kinase or anti-inflammatory assays [1].

Pharmacokinetic Profiling of Branched N1-Alkyl furo[3,4-d]pyrimidine-2,5-diones

The isopentyl group at N1 offers a defined structural probe for assessing the impact of alkyl chain branching on ADME parameters. Comparative PK studies against linear n-butyl or N1-methyl analogs can quantify the effect of β-branching on oral bioavailability and half-life, leveraging class-level PK data from the dihydrofuro[3,4-d]pyrimidine NNRTI series as a benchmark [2].

Synthetic Methodology Development Using the Biginelli-PIFA Route

As a representative 4-aryl-dihydrofuro[3,4-d]pyrimidine-2,5-dione, this compound can serve as a substrate for optimizing the PIFA-mediated intramolecular allylic oxycarbonylation step, particularly for evaluating the tolerance of ortho-substituted aryl groups under the hypervalent iodine conditions [3].

Kinase Inhibitor Screening in Oncology or Inflammation Programs

Patents on dihydrofuro-pyrimidines as AKT protein kinase inhibitors and anti-angiogenic agents suggest that the furo[3,4-d]pyrimidine-2,5-dione core may engage kinase ATP-binding sites [1]. This compound is appropriate for inclusion in kinase selectivity panels to determine whether the ortho-methoxy N1-isopentyl combination confers any target selectivity advantage.

Quote Request

Request a Quote for 1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.